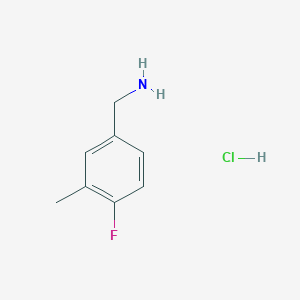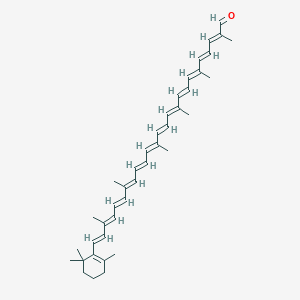
Torularhodinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Torularhodinaldehyde is a carotenoid compound synthesized by various microorganisms, particularly yeasts and fungi. It belongs to the group of carotenoids, which are known for their vibrant colors and significant biological activities. Carotenoids like this compound are essential for various industrial applications due to their antioxidant properties and potential health benefits .
準備方法
Synthetic Routes and Reaction Conditions
Torularhodinaldehyde can be synthesized through the fermentation of specific yeast strains such as Rhodotorula mucilaginosa. The process involves cultivating the yeast in a medium containing carbon sources like glucose or glycerol. The yeast cells are then subjected to thermal acid treatment, saponification, and ultrasound-assisted enzymatic lysis to release the carotenoids .
Industrial Production Methods
For industrial production, optimizing the cultivation conditions is crucial. Factors such as the composition of the culture media, light irradiation, and temperature significantly affect the yield of this compound. The biomass is extracted using non-polar solvents like hexane or a hexane-acetone mixture, followed by purification using silica cartridges .
化学反応の分析
Types of Reactions
Torularhodinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have enhanced antioxidant properties or other desired characteristics.
科学的研究の応用
Torularhodinaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other carotenoids and related compounds.
Biology: Studied for its role in microbial metabolism and its potential as a natural pigment.
Medicine: Investigated for its antioxidant and anti-cancer properties.
Industry: Utilized as a natural colorant in food and cosmetics.
作用機序
Torularhodinaldehyde exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to cell survival and apoptosis .
類似化合物との比較
Similar Compounds
Torulene: Another carotenoid produced by the same microorganisms.
Beta-Carotene: A well-known carotenoid with similar antioxidant properties but different structural features.
Lycopene: Another carotenoid with potent antioxidant activity, commonly found in tomatoes.
Uniqueness
Torularhodinaldehyde is unique due to its specific structure, which includes a terminal aldehyde group. This structural feature contributes to its distinct chemical reactivity and biological activity. Unlike other carotenoids, this compound has shown significant potential in anti-cancer research, making it a valuable compound for further studies .
特性
CAS番号 |
5999-29-1 |
|---|---|
分子式 |
C40H52O |
分子量 |
548.8 g/mol |
IUPAC名 |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenal |
InChI |
InChI=1S/C40H52O/c1-32(19-12-21-34(3)22-13-23-35(4)24-15-26-37(6)31-41)17-10-11-18-33(2)20-14-25-36(5)28-29-39-38(7)27-16-30-40(39,8)9/h10-15,17-26,28-29,31H,16,27,30H2,1-9H3/b11-10+,19-12+,20-14+,22-13+,24-15+,29-28+,32-17+,33-18+,34-21+,35-23+,36-25+,37-26+ |
InChIキー |
IAEFJGPZEPGPGJ-HMHVFHPLSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


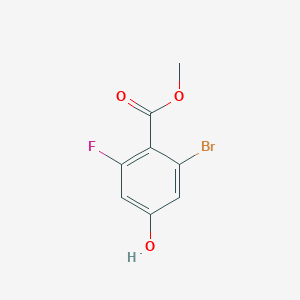
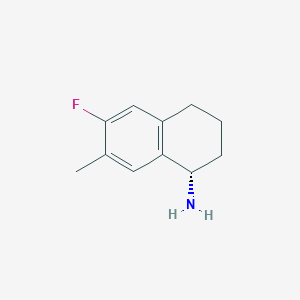


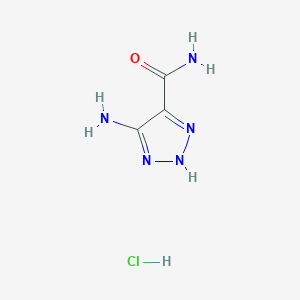


![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)




![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
